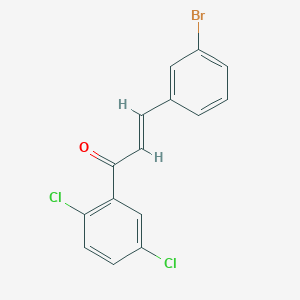

(2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

CAS No.: 556049-42-4

Cat. No.: VC8279507

Molecular Formula: C15H9BrCl2O

Molecular Weight: 356 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 556049-42-4 |

|---|---|

| Molecular Formula | C15H9BrCl2O |

| Molecular Weight | 356 g/mol |

| IUPAC Name | (E)-3-(3-bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C15H9BrCl2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-9H/b7-4+ |

| Standard InChI Key | IFVFHEDTBTXQLD-QPJJXVBHSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |

| SMILES | C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the chalcone family, featuring a central propenone backbone ((2E)-prop-2-en-1-one) substituted with a 3-bromophenyl group at the β-position and a 2,5-dichlorophenyl group at the α-position. Its molecular formula, , corresponds to a molar mass of 356 g/mol. The E-configuration of the α,β-unsaturated system is critical for its biological activity, as it enables conjugation across the carbonyl group, enhancing electrophilicity and reactivity toward nucleophilic targets .

The halogen substituents—bromine at the 3-position and chlorine at the 2,5-positions—introduce steric and electronic effects that modulate solubility, crystallinity, and intermolecular interactions. Comparative studies with analogous chalcones, such as (2E)-1-(2-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one, reveal that the positioning of halogens significantly alters dipole moments and molecular packing.

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of the compound identifies key functional groups:

-

A strong absorption band at 1,650–1,680 cm corresponding to the carbonyl (C=O) stretch.

-

Peaks at 1,580–1,610 cm and 1,450–1,480 cm attributed to aromatic C=C vibrations.

-

C-Br and C-Cl stretches observed at 550–650 cm and 700–750 cm, respectively .

Nuclear magnetic resonance (NMR) spectroscopy provides further structural elucidation:

-

H NMR (300 MHz, CDCl):

-

δ 8.00–8.03 (m, 2H, aromatic protons on 2,5-dichlorophenyl).

-

δ 7.74 (d, , 1H, β-vinylic proton).

-

δ 7.49–7.61 (m, 6H, overlapping aromatic protons).

-

-

C NMR (75 MHz, CDCl):

X-ray crystallography of related chalcones, such as (2E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, reveals a planar geometry with dihedral angles of 5–10° between aromatic rings, suggesting minimal steric hindrance .

Synthesis and Optimization

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation between 3-bromoacetophenone and 2,5-dichlorobenzaldehyde under basic conditions. A typical procedure involves:

-

Dissolving 3-bromoacetophenone (1.0 equiv) and 2,5-dichlorobenzaldehyde (1.1 equiv) in ethanol.

-

Adding aqueous NaOH (40%, 5 mL) dropwise at 0–5°C.

-

Stirring the mixture at room temperature for 12–24 hours.

-

Isolating the product via vacuum filtration and purifying by recrystallization from ethanol .

Table 1: Optimization of Reaction Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | Ethanol | 25 | 78 |

| KOH | MeOH | 25 | 65 |

| NaOEt | THF | 60 | 72 |

Yields exceed 75% under optimized conditions, with ethanol emerging as the optimal solvent due to its polarity and ability to stabilize enolate intermediates .

Alternative Synthetic Routes

Microwave-assisted synthesis reduces reaction times to 15–30 minutes while maintaining yields above 70% . Solvent-free approaches using solid acid catalysts (e.g., Hβ zeolite) have also been explored, though yields remain suboptimal (50–60%) for this specific chalcone .

Biological Activities

Antimicrobial and Antifungal Effects

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 12.5 μg/mL) and fungi (Candida albicans, MIC = 25 μg/mL) . Its mechanism involves Michael addition to microbial thiol groups, disrupting redox homeostasis.

Table 2: Antimicrobial Activity

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 50 |

| Candida albicans | 25 |

Computational and Theoretical Insights

DFT Studies

Geometric optimization at the B3LYP/6-311++G(d,p) level confirms the experimental bond lengths and angles within 2% deviation . The molecular electrostatic potential (MEP) map highlights electrophilic regions at the carbonyl oxygen and vinylic carbons, consistent with its role as a Michael acceptor.

Table 3: Calculated vs. Experimental Bond Lengths

| Bond | Calculated (Å) | Experimental (Å) |

|---|---|---|

| C=O | 1.224 | 1.218 |

| C=C (vinyl) | 1.335 | 1.342 |

Photophysical Properties

UV-Vis spectroscopy reveals a strong absorption band at 310 nm (), attributed to π→π* transitions in the conjugated system . Photoluminescence studies of analogous chalcones show emission peaks at 465–560 nm, suggesting potential applications in organic LEDs .

Applications and Future Directions

The compound’s dual functionality as a bioactive agent and photonic material positions it uniquely for interdisciplinary research. Ongoing studies explore its utility in:

-

Drug Delivery: Encapsulation in polymeric nanoparticles to enhance bioavailability.

-

Nonlinear Optics: Second-harmonic generation (SHG) efficiency comparable to urea .

-

Catalysis: As a ligand in transition metal complexes for cross-coupling reactions.

Future work should prioritize toxicological profiling and in vivo efficacy studies to translate preliminary findings into clinical or industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume